molecular formula C8H4BrClF2N2 B13468396 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

Cat. No.: B13468396
M. Wt: 281.48 g/mol
InChI Key: TXWIJOHIDDNWKP-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a compound of significant interest in the field of organic chemistry. This compound features a benzodiazole ring substituted with bromodifluoromethyl and chloro groups, which impart unique chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various synthetic applications.

Preparation Methods

The synthesis of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be achieved through several routes. One common method involves the reaction of 2-chloro-1H-1,3-benzodiazole with bromodifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromodifluoromethyl and chloro groups. These groups can undergo nucleophilic substitution, cross-coupling, and other reactions, allowing the compound to modify target molecules and pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H4BrClF2N2

Molecular Weight

281.48 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-2-chlorobenzimidazole

InChI

InChI=1S/C8H4BrClF2N2/c9-8(11,12)14-6-4-2-1-3-5(6)13-7(14)10/h1-4H

InChI Key

TXWIJOHIDDNWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)Br)Cl

Origin of Product

United States

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